(4S)-4-[(4-Aminophenyl)methyl]-3-methyl-1,3-oxazolidin-2-one
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Overview
Description
(4S)-4-[(4-Aminophenyl)methyl]-3-methyl-1,3-oxazolidin-2-one is a chiral oxazolidinone derivative. This compound is notable for its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of both an oxazolidinone ring and an aminophenyl group in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-4-[(4-Aminophenyl)methyl]-3-methyl-1,3-oxazolidin-2-one typically involves the following steps:
Formation of the Oxazolidinone Ring: This can be achieved through the cyclization of an appropriate amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of the Aminophenyl Group: This step involves the nucleophilic substitution of a halogenated precursor with an aminophenyl derivative.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and the use of green solvents may be employed to enhance the efficiency and reduce the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
(4S)-4-[(4-Aminophenyl)methyl]-3-methyl-1,3-oxazolidin-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives with different oxidation states.
Reduction: Reduction reactions can convert the oxazolidinone ring to other functional groups, such as alcohols or amines.
Substitution: The aminophenyl group can participate in electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogenated compounds and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions (e.g., acidic or basic media).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with higher oxidation states, while reduction can produce alcohols or amines.
Scientific Research Applications
(4S)-4-[(4-Aminophenyl)methyl]-3-methyl-1,3-oxazolidin-2-one has a wide range of scientific research applications:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, facilitating the formation of enantiomerically pure compounds.
Biology: The compound’s structure allows it to interact with biological molecules, making it a valuable tool in biochemical studies.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways and target specific enzymes or receptors.
Industry: The compound’s reactivity and stability make it suitable for use in various industrial processes, including the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (4S)-4-[(4-Aminophenyl)methyl]-3-methyl-1,3-oxazolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to the modulation of their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (4S)-4-[(4-Methoxyphenyl)methyl]-3-methyl-1,3-oxazolidin-2-one
- (4S)-4-[(4-Chlorophenyl)methyl]-3-methyl-1,3-oxazolidin-2-one
- (4S)-4-[(4-Nitrophenyl)methyl]-3-methyl-1,3-oxazolidin-2-one
Uniqueness
(4S)-4-[(4-Aminophenyl)methyl]-3-methyl-1,3-oxazolidin-2-one is unique due to the presence of the aminophenyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it particularly valuable in applications requiring specific interactions with biological molecules or the formation of enantiomerically pure compounds.
Properties
CAS No. |
179534-92-0 |
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Molecular Formula |
C11H14N2O2 |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
(4S)-4-[(4-aminophenyl)methyl]-3-methyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C11H14N2O2/c1-13-10(7-15-11(13)14)6-8-2-4-9(12)5-3-8/h2-5,10H,6-7,12H2,1H3/t10-/m0/s1 |
InChI Key |
MBABKBSKXOWFLZ-JTQLQIEISA-N |
Isomeric SMILES |
CN1[C@H](COC1=O)CC2=CC=C(C=C2)N |
Canonical SMILES |
CN1C(COC1=O)CC2=CC=C(C=C2)N |
Origin of Product |
United States |
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